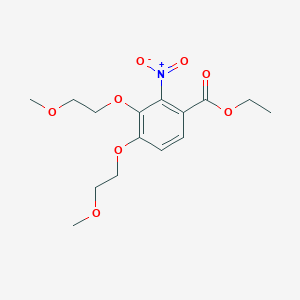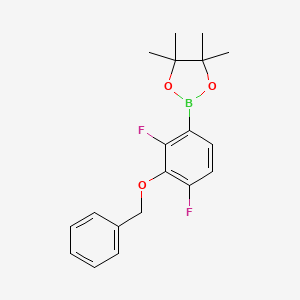
1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with carboxylic acid and fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsKey reagents often used in these reactions include fluorobenzene derivatives, piperidine, and carboxylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective fluorination, and advanced purification methods like crystallization and chromatography are employed to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorophenyl group enhances binding affinity to certain enzymes or receptors, while the piperidine ring provides structural stability. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Pipecolinic acid: A structurally related compound with similar applications in organic synthesis and medicinal chemistry.
1-Methylpiperidine-4-carboxylic acid: Another piperidine derivative with distinct chemical properties and uses.
Uniqueness: 1-(2-Carboxy-3-fluorophenyl)piperidine-4-carboxylic acid is unique due to the presence of both carboxylic acid and fluorophenyl groups, which confer specific reactivity and binding characteristics. This makes it a valuable compound for targeted chemical and biological applications .
Propriétés
Formule moléculaire |
C13H14FNO4 |
|---|---|
Poids moléculaire |
267.25 g/mol |
Nom IUPAC |
1-(2-carboxy-3-fluorophenyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H14FNO4/c14-9-2-1-3-10(11(9)13(18)19)15-6-4-8(5-7-15)12(16)17/h1-3,8H,4-7H2,(H,16,17)(H,18,19) |
Clé InChI |
BMADRPNVFZQSEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)O)C2=C(C(=CC=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)

![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)







